molecular formula C11H20N2O3 B8109087 N,N-dimethyl-2-(((4aS,7R,7aR)-octahydrocyclopenta[b][1,4]oxazin-7-yl)oxy)acetamide

N,N-dimethyl-2-(((4aS,7R,7aR)-octahydrocyclopenta[b][1,4]oxazin-7-yl)oxy)acetamide

Cat. No.: B8109087
M. Wt: 228.29 g/mol
InChI Key: JVLKAQDZSAQIAC-IQJOONFLSA-N
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Description

N,N-dimethyl-2-(((4aS,7R,7aR)-octahydrocyclopenta[b][1,4]oxazin-7-yl)oxy)acetamide is a complex organic compound characterized by a variety of functional groups, making it versatile for research and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(((4aS,7R,7aR)-octahydrocyclopenta[b][1,4]oxazin-7-yl)oxy)acetamide typically involves multiple steps:

  • Step 1: Formation of the oxazine ring involves cyclization reactions often initiated by base-catalyzed processes.

  • Step 2: Introduction of the acetamide group through nucleophilic substitution reactions using acetylating agents like acetyl chloride.

  • Step 3: N-dimethylation is achieved using methylating agents such as methyl iodide under controlled conditions.

Industrial Production Methods

Industrial-scale production may leverage continuous flow reactors to enhance efficiency and yield. Catalysts and solvent optimization are critical for scaling up from laboratory to industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Undergoes oxidative reactions, typically with reagents like potassium permanganate.

  • Reduction: Can be reduced using hydrogenation processes with catalysts like palladium on carbon.

  • Substitution: The compound is susceptible to substitution reactions, particularly nucleophilic substitutions due to the presence of the acetamide group.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Sodium borohydride, palladium on carbon.

  • Substitution reagents: Acetyl chloride, methyl iodide.

Major Products

The primary products vary based on the reaction type, but common transformations include the formation of hydroxyl derivatives in oxidation and N-methyl derivatives in methylation processes.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a reagent in synthesizing complex molecules and studying reaction mechanisms.

Biology

Studies have explored its interactions with biological macromolecules, providing insights into enzyme catalysis and inhibition.

Medicine

Industry

Used in the development of advanced materials, including polymers and coatings with specific functional properties.

Mechanism of Action

The compound's effects are mediated through:

  • Molecular Targets: Binds to specific proteins and enzymes, altering their activity.

  • Pathways: Involves modulation of signal transduction pathways, potentially impacting cellular functions and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethylacetamide: Shares the dimethylacetamide structure but lacks the oxazine ring.

  • Cyclopentylamine derivatives: Possesses structural similarities in the cyclopentane moiety.

Uniqueness

  • Structural Uniqueness: The combination of the oxazine ring and acetamide group in this specific configuration is unique, providing distinct chemical and biological properties.

  • Functional Versatility: Its ability to undergo various chemical transformations makes it versatile for multiple applications compared to its analogs.

Remember, this is just an overview. The real charm of such compounds lies in their detailed study and experimental exploration.

Properties

IUPAC Name

2-[[(4aS,7R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-7-yl]oxy]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-13(2)10(14)7-16-9-4-3-8-11(9)15-6-5-12-8/h8-9,11-12H,3-7H2,1-2H3/t8-,9+,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLKAQDZSAQIAC-IQJOONFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1CCC2C1OCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)CO[C@@H]1CC[C@H]2[C@H]1OCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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